Ethyl 4-iodobenzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-iodobenzenecarboximidate is an organic compound that belongs to the class of carboximidates. These compounds are characterized by the presence of an imidate group, which can be thought of as esters formed between an imidic acid and an alcohol. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-iodobenzenecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. This reaction typically proceeds under acidic conditions, and the imidates produced are often formed as their hydrochloride salts . Another method involves the reaction of 4-iodobenzoic acid with ethylamine under dehydrating conditions to form the desired imidate.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pinner reactions or other optimized synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodobenzenecarboximidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Hydrolysis: The compound can be hydrolyzed to form esters and amides.
Addition Reactions: As a good electrophile, it can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acid Catalysts: Hydrolysis reactions often require acidic conditions.
Bases: Addition reactions may involve the use of bases to deprotonate nucleophiles.
Major Products
Esters: Formed through hydrolysis.
Amidines: Formed through reactions with amines.
Substituted Benzenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 4-iodobenzenecarboximidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of imidates and amidines.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-iodobenzenecarboximidate involves its reactivity as an electrophile. It readily undergoes addition reactions with nucleophiles, forming stable products. The molecular targets and pathways involved depend on the specific reactions it participates in, such as the formation of esters or amidines through hydrolysis or nucleophilic substitution .
Comparison with Similar Compounds
Ethyl 4-iodobenzenecarboximidate can be compared with other carboximidates and imidates:
Carboximidates: Similar in structure but may have different substituents, affecting their reactivity and applications.
Imidates: General class of compounds that includes this compound. They share similar reactivity patterns but differ in specific functional groups.
List of Similar Compounds
- Mthis compound
- Ethyl 4-bromobenzenecarboximidate
- Ethyl 4-chlorobenzenecarboximidate
These compounds share the imidate functional group but differ in their substituents, which can influence their chemical behavior and applications.
Properties
IUPAC Name |
ethyl 4-iodobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLFKSMEIUHZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.